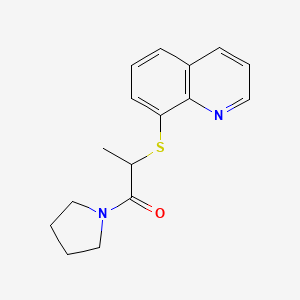

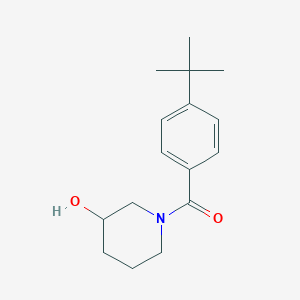

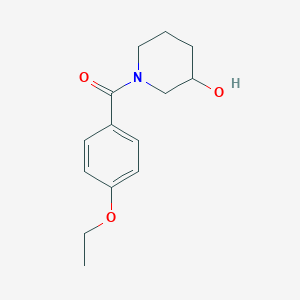

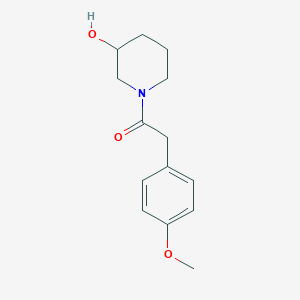

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one, also known as PQS, is a chemical compound that belongs to the class of N-acylhomoserine lactones (AHLs). It is a synthetic analog of the natural AHLs produced by many Gram-negative bacteria, which are involved in quorum sensing, a process of cell-to-cell communication. PQS has been widely used in scientific research for its ability to mimic the functions of natural AHLs and to modulate bacterial behavior.

Wirkmechanismus

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one exerts its effects on bacterial cells by binding to specific receptors, such as the LasR protein in P. aeruginosa. This interaction triggers a cascade of signaling events that regulate gene expression and cellular behavior. 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has been shown to activate or repress the expression of various genes involved in virulence, motility, and biofilm formation, depending on the bacterial species and the environmental conditions.

Biochemical and Physiological Effects:

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has been reported to have a wide range of biochemical and physiological effects on bacterial cells. It can induce the production of extracellular polysaccharides, which are essential components of biofilms, and enhance the attachment and aggregation of bacterial cells. 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one can also stimulate the secretion of proteases, pyocyanin, and other virulence factors, which contribute to bacterial pathogenesis. In addition, 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has been shown to affect the expression of genes involved in iron acquisition, oxidative stress, and quorum sensing itself.

Vorteile Und Einschränkungen Für Laborexperimente

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has several advantages as a tool for scientific research. It is easy to synthesize and purify, and its chemical structure can be modified to generate analogs with different properties. 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one can also be used to study the effects of quorum sensing on bacterial behavior in vitro and in vivo, using various assays and animal models. However, 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has some limitations, such as its potential toxicity and the fact that it may not accurately mimic the functions of natural AHLs in all bacterial species.

Zukünftige Richtungen

There are many potential future directions for research on 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one and related compounds. One area of interest is the development of 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one-based therapies for bacterial infections, either by targeting the quorum sensing system or by using 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one as a carrier for antimicrobial agents. Another direction is the exploration of the ecological and evolutionary roles of AHLs in microbial communities, and the development of strategies to manipulate these interactions for beneficial purposes. Finally, the discovery of new AHLs and their receptors in diverse bacterial species could lead to the identification of novel targets for antimicrobial agents and the development of new tools for synthetic biology.

Synthesemethoden

The synthesis of 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one involves several steps, including the reaction of 2-mercaptoquinoline with ethyl 2-bromoacetate, followed by the conversion of the resulting intermediate to 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one using pyrrolidine and sodium hydride. The overall yield of this method is about 30%, and the purity of the product can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has been extensively studied for its role in bacterial quorum sensing and biofilm formation. It has been shown to modulate the expression of virulence factors in various bacterial species, including Pseudomonas aeruginosa, which is a major human pathogen. 1-Pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one has also been investigated for its potential as a therapeutic target for bacterial infections, as well as a tool for the development of novel antibacterial agents.

Eigenschaften

IUPAC Name |

1-pyrrolidin-1-yl-2-quinolin-8-ylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12(16(19)18-10-2-3-11-18)20-14-8-4-6-13-7-5-9-17-15(13)14/h4-9,12H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIATXZSHCVXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)SC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Smssf-0625266 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

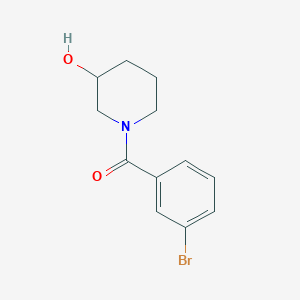

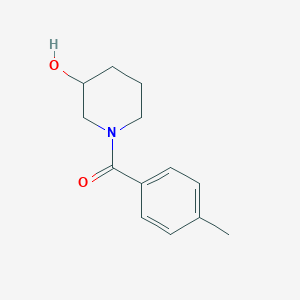

![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)

![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)

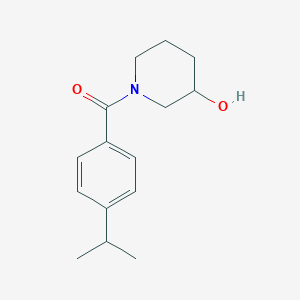

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)